Methyl 3,4,5-trifluorobenzoate Methyl 3,4,5-trifluorobenzoate
Brand Name: Vulcanchem
CAS No.: 773873-72-6
VCID: VC2176898
InChI: InChI=1S/C8H5F3O2/c1-13-8(12)4-2-5(9)7(11)6(10)3-4/h2-3H,1H3
SMILES: COC(=O)C1=CC(=C(C(=C1)F)F)F
Molecular Formula: C8H5F3O2
Molecular Weight: 190.12 g/mol

Methyl 3,4,5-trifluorobenzoate

CAS No.: 773873-72-6

Cat. No.: VC2176898

Molecular Formula: C8H5F3O2

Molecular Weight: 190.12 g/mol

* For research use only. Not for human or veterinary use.

Methyl 3,4,5-trifluorobenzoate - 773873-72-6

CAS No. 773873-72-6
Molecular Formula C8H5F3O2
Molecular Weight 190.12 g/mol
IUPAC Name methyl 3,4,5-trifluorobenzoate
Standard InChI InChI=1S/C8H5F3O2/c1-13-8(12)4-2-5(9)7(11)6(10)3-4/h2-3H,1H3
Standard InChI Key NBBPHMUHCCIOJQ-UHFFFAOYSA-N
SMILES COC(=O)C1=CC(=C(C(=C1)F)F)F
Canonical SMILES COC(=O)C1=CC(=C(C(=C1)F)F)F

Chemical Identity and Structural Properties

Basic Identification

Methyl 3,4,5-trifluorobenzoate is an aromatic ester belonging to the class of trifluorobenzoates, characterized by three fluorine atoms positioned at the 3, 4, and 5 positions of the benzene ring relative to the carboxyl group. This compound has a molecular formula of C8H5F3O2 and a molecular weight of 190.12 g/mol. Its structure can be uniquely identified through several standard chemical identifiers including the CAS number 773873-72-6 . The compound's chemical identity is further defined by its IUPAC name: methyl 3,4,5-trifluorobenzoate.

Structural Characteristics

The structural composition of methyl 3,4,5-trifluorobenzoate features a benzene ring with three fluorine substituents located at positions 3, 4, and 5, with a methyl ester group completing the structure. This specific arrangement of fluorine atoms creates a unique electronic distribution across the aromatic ring, significantly influencing the compound's physical and chemical properties. The presence of these highly electronegative fluorine atoms generates an electron-deficient aromatic system that contributes to the compound's distinctive reactivity profile and stability characteristics. The structural arrangement can be represented in various chemical notation systems including Standard InChI (InChI=1S/C8H5F3O2/c1-13-8(12)4-2-5(9)7(11)6(10)3-4/h2-3H,1H3) and SMILES notation (COC(=O)C1=CC(=C(C(=C1)F)F)F).

Synthesis and Preparation Methods

Standard Synthetic Routes

The synthesis of methyl 3,4,5-trifluorobenzoate typically proceeds through established esterification processes starting from the corresponding benzoic acid derivatives. The most common approach involves the reaction of 3,4,5-trifluorobenzoic acid with methanol in the presence of an acid catalyst, such as sulfuric or hydrochloric acid, under reflux conditions to promote complete conversion to the desired ester product. This straightforward method ensures reliable production of the target compound with predictable yields and purity profiles, making it suitable for both laboratory-scale synthesis and potentially larger-scale preparations. Alternative synthetic pathways may involve the direct methylation of the carboxylic acid using reagents such as dimethyl sulfate or diazomethane, though these approaches are generally less common due to handling and safety considerations.

Purification Techniques

Following synthesis, methyl 3,4,5-trifluorobenzoate typically requires purification to achieve the desired level of chemical purity. Common purification techniques for this compound include recrystallization from appropriate solvent systems, column chromatography for more challenging separations, and distillation when applicable. For laboratory-scale preparation, specialized purification protocols may be employed to address specific impurity profiles resulting from the chosen synthetic route. The purification strategy is generally tailored to both the scale of production and the intended application of the compound, with analytical chemistry techniques such as gas chromatography and NMR spectroscopy employed to confirm the purity of the final product. These purification steps are essential for ensuring that the compound meets the rigorous standards required for research applications and potential commercial use.

Chemical Reactivity and Transformations

General Reactivity Patterns

Methyl 3,4,5-trifluorobenzoate exhibits distinctive reactivity patterns primarily influenced by the electron-withdrawing effects of the three fluorine substituents combined with the electrophilic character of the ester group. The fluorine atoms significantly alter the electronic distribution across the aromatic ring, resulting in an electron-deficient system that demonstrates enhanced reactivity toward nucleophilic aromatic substitution reactions compared to non-fluorinated analogs. Simultaneously, the ester functionality provides a reactive site for various transformations including hydrolysis, reduction, and transesterification reactions. This dual reactivity profile makes methyl 3,4,5-trifluorobenzoate particularly valuable as a synthetic intermediate, allowing for selective modifications at either the aromatic ring or the ester group depending on the reaction conditions and reagents employed.

Functional Group Transformations

The ester functionality in methyl 3,4,5-trifluorobenzoate can undergo several important transformations that expand its utility in organic synthesis. Hydrolysis of the ester under acidic or basic conditions yields the corresponding 3,4,5-trifluorobenzoic acid, providing access to a versatile carboxylic acid building block. Reduction with appropriate reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can convert the ester to primary alcohols or aldehydes depending on the reaction conditions and reducing agent selected. Transesterification reactions with various alcohols allow for the preparation of different ester derivatives with modified physical and chemical properties. Additionally, amidation reactions with appropriate amine nucleophiles produce the corresponding 3,4,5-trifluorobenzamides, which represent an important class of compounds with potential applications in pharmaceutical development and materials science.

Aromatic Ring Modifications

The fluorinated aromatic ring of methyl 3,4,5-trifluorobenzoate can undergo selective transformations that provide access to diverse derivatives. Nucleophilic aromatic substitution reactions can selectively replace one or more fluorine atoms with various nucleophiles including amines, alkoxides, and thiolates, enabling the generation of a library of functionalized compounds from a single starting material. Metal-catalyzed cross-coupling reactions, particularly under appropriate conditions, can introduce carbon-based substituents at specific positions of the aromatic ring. Additionally, directed metalation approaches may enable regioselective functionalization of the aromatic system through lithiation followed by reaction with electrophiles. Chloromethylation reactions, as observed in related polyfluoroaromatic systems, represent another potential modification strategy for introducing reactive functional groups to the aromatic ring, further expanding the synthetic versatility of this compound .

Applications in Research and Development

Synthetic Organic Chemistry

Methyl 3,4,5-trifluorobenzoate serves as an invaluable building block in synthetic organic chemistry, functioning as both a versatile intermediate and a model compound for studying the influence of fluorine substituents on aromatic systems. Its well-defined reactivity profile makes it particularly useful in the development of new synthetic methodologies, especially those targeting selectively functionalized aromatic compounds. Researchers frequently employ this compound in methodology development studies, particularly when investigating novel approaches to carbon-fluorine bond formation and manipulation. The strategic positioning of the three fluorine atoms provides a platform for exploring regioselective transformations that might be challenging with differently substituted systems. Additionally, the compound serves as an excellent substrate for demonstrating the scope and limitations of newly developed synthetic protocols, contributing significantly to the advancement of synthetic organic chemistry techniques applicable to fluorinated aromatic compounds.

Analytical Characterization

Spectroscopic Properties

Methyl 3,4,5-trifluorobenzoate exhibits characteristic spectroscopic profiles that facilitate its identification and structural confirmation. Nuclear Magnetic Resonance (NMR) spectroscopy provides valuable structural information, with ¹H NMR typically showing distinctive patterns for the aromatic protons and the methyl ester group. The ¹⁹F NMR spectrum is particularly informative, displaying characteristic signals corresponding to the three fluorine atoms in different chemical environments. Infrared (IR) spectroscopy reveals characteristic absorption bands for the ester carbonyl group (typically around 1720-1740 cm⁻¹) and C-F stretching vibrations (usually in the range of 1000-1400 cm⁻¹). Mass spectrometry analysis commonly shows a molecular ion peak at m/z 190 corresponding to the molecular weight, along with characteristic fragmentation patterns including the loss of the methoxy group. These complementary spectroscopic techniques provide a comprehensive analytical profile that enables unambiguous identification and structural characterization of the compound.

Chromatographic Analysis

Chromatographic techniques offer powerful methods for the analysis, purification, and quality control of methyl 3,4,5-trifluorobenzoate. High-Performance Liquid Chromatography (HPLC) provides an effective approach for assessing the purity of the compound, with typical retention characteristics consistent with its moderate polarity and aromatic nature. Gas Chromatography (GC) can also be employed for analysis, particularly when coupled with mass spectrometry (GC-MS) for enhanced structural confirmation. Thin-Layer Chromatography (TLC) serves as a rapid screening method during synthesis and purification processes, with the compound typically displaying moderate to high Rf values in common solvent systems used for aromatic esters. The development of optimized chromatographic methods for this compound enables efficient quality control processes and supports precise analytical characterization, which is essential for research applications requiring high-purity materials. These chromatographic techniques can be calibrated to detect potential synthesis-related impurities and ensure consistent product quality.

Comparative Analysis with Related Compounds

Structural Analogues

A systematic comparison of methyl 3,4,5-trifluorobenzoate with structurally related compounds provides valuable insights into the effects of specific structural modifications on chemical properties and reactivity patterns. The table below presents a comparative analysis of methyl 3,4,5-trifluorobenzoate alongside several relevant structural analogues:

CompoundMolecular FormulaKey Structural FeaturesComparative Notes
Methyl 3,4,5-trifluorobenzoateC₈H₅F₃O₂Three fluorine atoms at positions 3, 4, and 5Reference compound
Methyl benzoateC₈H₈O₂No fluorine substituentsSignificantly less electron-deficient; different reactivity profile
Methyl 3-methoxybenzoateC₉H₁₀O₃Methoxy group instead of fluorine at position 3Electron-donating substituent alters electronic properties
Methyl 2,4-difluorobenzoateC₈H₆F₂O₂Two fluorine atoms at positions 2 and 4Different electronic distribution; less electron-deficient
Methyl 3-fluoro-4-methoxybenzoateC₉H₉FO₃One fluorine atom and one methoxy groupMixed electronic effects from opposing substituent types

This comparison highlights the unique position of methyl 3,4,5-trifluorobenzoate within its structural family, demonstrating how the specific pattern of fluorination creates distinctive electronic and steric environments that influence chemical behavior. The presence and positioning of the three fluorine atoms significantly affects electron density distribution across the aromatic ring, resulting in reactivity patterns that differentiate this compound from its non-fluorinated or differently substituted counterparts.

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